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Compound of Interest

Compound Name: 3-(3-Oxomorpholino)benzoic acid

CAS No.: 1194374-14-5

Cat. No.: B3046096

Get Quote

Executive Summary & Molecule Profile[1]
3-(3-Oxomorpholino)benzoic acid represents a critical "scaffold" molecule in modern

medicinal chemistry.[1] Structurally, it combines a polar, ionizable benzoic acid tail with a

morpholin-3-one (lactam) headgroup.[1]

This specific architecture makes it a high-value fragment for Fragment-Based Drug Discovery

(FBDD), particularly for targets involving coagulation factors (e.g., Factor Xa) where the

morpholinone ring serves as a neutral surrogate for more basic groups.[1] However, the

presence of the carboxylic acid introduces pH-dependent solubility and permeability challenges

that must be characterized early.

This guide details the development of three critical in vitro assays required to validate this

molecule as a lead series starting point:

Thermodynamic Solubility Profiling: Addressing the pH-dependent solubility of the benzoic

acid core.[1]
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Microsomal Metabolic Stability: Assessing the oxidative liability of the morpholinone ring.

Surface Plasmon Resonance (SPR): A label-free fragment screening protocol for low-affinity

binding detection.[1]

Chemical Profile[2][3][4][5][6]
Core Structure: Meta-substituted benzoic acid.[1]

Key Pharmacophore: Morpholin-3-one (Lactam).[1]

Ionization: Acidic (Carboxylic acid pKa ≈ 4.1 - 4.5).[1]

Critical Liability: Potential for rapid renal clearance (anionic at physiological pH) and

oxidative metabolism on the morpholine ring.

Experimental Workflow Strategy
The following logic gate ensures resources are not wasted on "dead" fragments. We move from

physiochemical reality (Solubility) to biological survival (Stability) before attempting target

engagement (Binding).[1]
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Figure 1: Critical path workflow for characterizing benzoic acid derivatives in early discovery.

Protocol A: Thermodynamic Solubility Profiling
Rationale: As a benzoic acid derivative, 3-(3-Oxomorpholino)benzoic acid will exhibit

massive solubility shifts between gastric pH (1.[1]2) and systemic pH (7.4).[1] Standard kinetic
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solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation.[1] We

require Thermodynamic Solubility (equilibrium method) to accurately predict "crash-out" risks in

bioassays.[1]

Materials
Test Compound: Solid powder (crystalline preferred).

Buffers: 0.1N HCl (pH 1.2) and 50 mM Phosphate Buffer (pH 7.4).

Equipment: HPLC-UV or LC-MS, Temperature-controlled shaker.

Step-by-Step Protocol
Saturation: Weigh 2–5 mg of solid compound into a 1.5 mL glass vial.

Solvent Addition: Add 500 µL of the respective buffer (pH 1.2 or 7.4).

Note: Ensure undissolved solid remains visible.[1][2] If clear, add more solid.

Equilibration: Incubate at 25°C with constant shaking (800 rpm) for 24 hours.

Why 24h? To overcome the "spring and parachute" effect where amorphous material

dissolves quickly but recrystallizes later.

Separation: Centrifuge at 10,000 x g for 10 minutes or filter using a 0.22 µm PVDF filter (pre-

saturated to prevent non-specific binding).

Quantification:

Dilute the supernatant 1:10 and 1:100 in mobile phase.

Inject onto HPLC (C18 column).[1]

Calibration: Quantify against a 5-point standard curve prepared from a DMSO stock of the

same compound.

Data Output Table:
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Parameter pH 1.2 (Gastric) pH 7.4 (Systemic)
Acceptance
Criteria

Solubility (µM) Expect Low (< 50 µM)
Expect High (> 200

µM)

> 100 µM at pH 7.4 for

assays

Ionization State Neutral (COOH) Anionic (COO-) N/A

Protocol B: Microsomal Metabolic Stability
Rationale: The morpholinone ring is generally stable, but the methylene groups adjacent to the

oxygen/nitrogen are susceptible to CYP450-mediated oxidation. This assay determines the

intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">

).[3][4]

Materials
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

Cofactor: NADPH regenerating system (or 1 mM NADPH).

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

Tolbutamide).[1]

Step-by-Step Protocol
Pre-Incubation:

Prepare a 2 µM working solution of the test compound in Phosphate Buffer (pH 7.4).

Mix 450 µL of working solution with 25 µL of Microsomes (Final protein conc: 0.5 mg/mL).

Incubate at 37°C for 5 minutes.

Initiation:

Add 25 µL of NADPH (start reaction). Final volume: 500 µL.
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Sampling (Time Course):

At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

Quenching:

Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

Analysis:

Centrifuge (4000 rpm, 20 min).

Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor the parent ion.

Calculation: Plot ln(% Remaining) vs. Time. The slope (

) determines half-life:

[1]

Protocol C: SPR Fragment Screening (Clean Screen)
[1]
Rationale: As a low molecular weight fragment, 3-(3-Oxomorpholino)benzoic acid will likely

have weak affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">

in mM to high µM range) and fast kinetics.[1] Traditional biochemical assays may miss this.
Surface Plasmon Resonance (SPR) is the gold standard here. We must use a "Clean Screen"
approach to differentiate true binding from "sticky" non-specific behavior.

Experimental Setup
Instrument: Biacore 8K / T200 or equivalent.

Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (if His-tagged protein).[1]

Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2-5% DMSO.[1]
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Critical: The DMSO concentration in the running buffer must exactly match the sample

buffer to avoid bulk refractive index jumps.

Step-by-Step Protocol
Phase 1: Solvent Correction
Because fragments are dissolved in DMSO, you must generate a Solvent Correction Curve.

Prepare 8 buffer solutions with DMSO ranging from 4.5% to 5.5% (if target is 5%).

Inject these across the chip to calibrate the reference-subtracted signal.[1]

Phase 2: The "Clean Screen" (Binding Level)
Immobilization: Target protein (Ligand) on Flow Cell 2 (FC2).[1] FC1 is the reference surface

(empty or irrelevant protein).

Target Density: High density (3000–5000 RU) is needed for fragments to generate

sufficient signal (

).[1]

Injection:

Concentration: Fix at 100 µM or 500 µM (high conc needed for fragments).

Contact Time: 30 seconds (fast on).

Dissociation Time: 15 seconds (fast off).[1]

Flow Rate: 30 µL/min.[1]

Wash: Extra wash with 50% DMSO if the compound is sticky (unlikely for this acid, but good

practice).

Phase 3: Affinity Determination (

)
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If a "square wave" sensorgram (fast on/off) is observed in Phase 2:[1]

Run a dose-response series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

Fit steady-state response (

) vs. Concentration to a 1:1 binding model.[1]
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Figure 2: SPR Sensorgram logic for fragment screening validation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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